![molecular formula C10H12BrFO B1525675 1-Bromo-3-(tert-butoxy)-5-fluorobenzene CAS No. 889362-81-6](/img/structure/B1525675.png)
1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(tert-butoxy)-5-fluorobenzene (BTBF) is a halogenated aromatic compound that has a wide range of applications in the fields of organic synthesis, analytical chemistry, and medicinal chemistry. It is a colorless liquid with a boiling point of 146 °C and a melting point of -50 °C. BTBF has a low vapor pressure and is soluble in water and most organic solvents, making it an ideal reagent for a variety of chemical reactions.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate was utilized in Suzuki-type coupling reactions, initially assessing the best coupling conditions using bromobenzene as the electrophile. Subsequently, it was successfully coupled with various aryl and hetaryl bromides, showcasing the versatility of bromobenzene derivatives in facilitating cross-coupling reactions (Kassis et al., 2009).
Reaction Mechanism Studies
The study of atomic carbon's reaction with tert-butylbenzene leading to various products provides insight into the reaction mechanisms involving bromobenzene derivatives. This research highlights the intricate pathways atomic carbon can take when interacting with benzene rings, which is crucial for understanding reaction dynamics in synthetic chemistry (Armstrong et al., 1998).
Development of Novel Materials
Research on sterically protected diphosphene and fluorenylidenephosphine bearing the 2,6-di-tert-butyl-4-methoxyphenyl group has led to the preparation of a new bulky bromobenzene derivative. This work underscores the role of bromobenzene derivatives in synthesizing materials with low-coordinate phosphorus atoms, which are significant in material science and catalysis (Toyota et al., 2003).
Lithiation and Substitution Reactions
Deprotonation studies of fluoroarenes carrying additional substituents, like chlorine or bromine, have revealed that potassium tert-butoxide activated butyllithium leads to regioselective ortho-lithiation. This research emphasizes the strategic use of bromobenzene derivatives in directing lithiation and subsequent substitution reactions, which are fundamental in synthetic organic chemistry (Mongin & Schlosser, 1996).
properties
IUPAC Name |
1-bromo-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCRSISEUGDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718655 | |
Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889362-81-6 | |
Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.